molecular formula C19H26F2N2O2 B6080103 3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(2-isoxazolidinyl)propanoyl]piperidine

3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(2-isoxazolidinyl)propanoyl]piperidine

Numéro de catalogue B6080103
Poids moléculaire: 352.4 g/mol
Clé InChI: DQLMASMEEKAGAN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(2-isoxazolidinyl)propanoyl]piperidine is a chemical compound that has been studied extensively in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as DFP-10825 and has been shown to have promising effects in both in vitro and in vivo studies.

Mécanisme D'action

The mechanism of action of DFP-10825 is not fully understood, but it is believed to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in the regulation of neuronal activity and has been implicated in the pathophysiology of anxiety and depression.
Biochemical and Physiological Effects
DFP-10825 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to increase the expression of certain genes involved in neuroplasticity.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using DFP-10825 in lab experiments include its high potency and selectivity for the NMDA receptor. However, its limitations include its relatively short half-life and the need for specialized equipment to administer the compound in vivo.

Orientations Futures

There are a number of future directions for research on DFP-10825. One area of interest is the potential use of this compound as a treatment for other psychiatric disorders, such as schizophrenia. Another area of interest is the development of new compounds based on the structure of DFP-10825 that may have improved pharmacological properties. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Méthodes De Synthèse

The synthesis of DFP-10825 involves the reaction of piperidine with 3-(2-isoxazolidinyl)propanoic acid to form the piperidine amide. The resulting product is then reacted with 3,4-difluorophenethyl bromide to form the final compound. This synthesis method has been optimized to produce high yields of pure DFP-10825.

Applications De Recherche Scientifique

DFP-10825 has been studied extensively for its potential as a therapeutic agent. In particular, it has been shown to have promising effects as a treatment for anxiety and depression. In animal studies, DFP-10825 has been shown to reduce anxiety-like behavior and improve depressive-like symptoms.

Propriétés

IUPAC Name

1-[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N2O2/c20-17-7-6-15(13-18(17)21)4-5-16-3-1-9-22(14-16)19(24)8-11-23-10-2-12-25-23/h6-7,13,16H,1-5,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLMASMEEKAGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2CCCO2)CCC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3,4-Difluorophenyl)ethyl]-1-[3-(2-isoxazolidinyl)propanoyl]piperidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.